N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
CAS No.: 313499-84-2
Cat. No.: VC21473389
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313499-84-2 |
|---|---|
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4g/mol |
| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c1-11-3-8-15(12(2)9-11)16-10-25-18(19-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
| Standard InChI Key | YZCPIVJFUOCTLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Structural Features and Composition
The structural architecture of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide comprises three main components: a central 1,3-thiazole heterocyclic ring, a 2,4-dimethylphenyl group, and a 4-nitrobenzamide moiety. The 1,3-thiazole ring serves as the core structure, containing both a sulfur atom and a nitrogen atom in a five-membered aromatic heterocycle. This thiazole core contributes significantly to the compound's electronic properties and potential biological interactions, as thiazole rings are commonly found in various bioactive compounds and pharmaceuticals.
The 2,4-dimethylphenyl group is attached at position 4 of the thiazole ring, while the 4-nitrobenzamide moiety connects to position 2 through an amide linkage. The 2,4-dimethylphenyl substituent features two methyl groups at positions 2 and 4 of the benzene ring, creating a specific electronic distribution and steric environment that distinguishes this compound from related analogs. The 4-nitrobenzamide portion consists of a benzene ring with a nitro group (–NO2) at the para position relative to the amide functionality, introducing an electron-withdrawing effect that influences the electronic properties of the entire molecule.
The SMILES notation for this compound (CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N+[O-])C) provides a linear textual representation of its complex three-dimensional structure. This notation encodes the connectivity and arrangement of atoms in the molecule, offering a standardized method for computational processing and database retrieval. The presence of multiple aromatic rings connected through specific linkages creates a relatively planar structure with potential for π-π stacking interactions, which could be relevant for biological target binding.
Structural Properties Table
The key structural and physical properties of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
| CAS Number | 313499-84-2 |
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c1-11-3-8-15(12(2)9-11)16-10-25-18(19-16)20-17(22)13-4-6-14(7-5-13)21(23)24/h3-10H,1-2H3,(H,19,20,22) |
| Standard InChIKey | YZCPIVJFUOCTLD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)N+[O-])C |
| PubChem Compound ID | 1019579 |
This combination of structural features—the thiazole ring, the dimethylphenyl group, and the nitrobenzamide moiety—creates a unique molecular architecture with specific electronic distribution patterns and conformational properties. The presence of the electron-withdrawing nitro group, the electron-donating methyl substituents, and the nucleophilic centers in the thiazole ring contribute to a complex electronic landscape that could influence the compound's reactivity patterns and potential interactions with biological targets.
Synthesis and Preparation Methods
The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves a multi-step process that requires careful control of reaction conditions to achieve satisfactory yields and purity. The synthesis generally follows established methodologies for thiazole formation followed by coupling with an appropriate benzamide derivative. The process begins with the formation of the thiazole ring through the Hantzsch thiazole synthesis or similar methodology, which involves the condensation of an α-haloketone with a thioamide or thiourea derivative under appropriate conditions.
In a typical synthetic route, the first step involves the preparation of an appropriate α-bromoketone derived from 2,4-dimethylacetophenone through bromination at the α-position. This intermediate then undergoes reaction with a suitable thiourea or thioamide to form the 4-(2,4-dimethylphenyl)thiazol-2-amine core structure. The resulting aminothiazole is subsequently coupled with 4-nitrobenzoyl chloride under basic conditions to facilitate the amide bond formation, yielding the target compound N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. The reaction conditions typically require anhydrous solvents such as tetrahydrofuran, dichloromethane, or dimethylformamide to minimize side reactions and maximize yields.
Purification of the final compound generally involves techniques such as recrystallization from appropriate solvent systems (e.g., ethanol, ethyl acetate, or methanol), column chromatography on silica gel using optimized mobile phases, or preparative high-performance liquid chromatography (HPLC). The purification strategy must be carefully designed to remove unreacted starting materials, reaction by-products, and any potential impurities that could interfere with subsequent applications or analyses. The purity of the final product is typically assessed using analytical techniques such as HPLC, thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to ensure that the compound meets the required specifications.
Related Compounds and Comparative Analysis
| Property | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide | N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride |
|---|---|---|---|
| CAS Number | 313499-84-2 | 313505-12-3 | 1216384-14-3 |
| Molecular Formula | C18H15N3O3S | C18H15N3O3S | C21H22Cl2N4O4S |
| Molecular Weight | 353.4 g/mol | 353.4 g/mol | 497.4 g/mol |
| Core Structure | 1,3-thiazole | 1,3-thiazole | Benzo[d]thiazole |
| Key Substituents | 2,4-dimethylphenyl at position 4; 4-nitrobenzamide at position 2 | 3,4-dimethylphenyl at position 4; 4-nitrobenzamide at position 2 | 7-chloro-4-methyl on benzothiazole; N-(2-morpholinoethyl)-4-nitrobenzamide at position 2 |
| InChIKey | YZCPIVJFUOCTLD-UHFFFAOYSA-N | FIZFZHPWVKYLRN-UHFFFAOYSA-N | Not provided |
| Expected Solubility | Limited water solubility; soluble in organic solvents | Limited water solubility; soluble in organic solvents | Enhanced water solubility due to morpholino group and salt form |
The comparative analysis of these compounds highlights how structural modifications can significantly influence physicochemical properties and potentially biological activities. The differences in substitution patterns, core heterocyclic systems, and additional functional groups create a diverse set of compounds with varying electronic, steric, and conformational properties, providing valuable insights for structure-activity relationship studies and potential optimization of biological activity or physicochemical properties.
Spectral Information and Analytical Methods
Comprehensive characterization of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide requires the application of various analytical techniques to confirm its structure, assess its purity, and investigate its physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy represents a fundamental technique for structural elucidation of this compound, with 1H NMR spectra available through databases like SpectraBase. The 1H NMR spectrum would typically show characteristic signals for the aromatic protons of both the 2,4-dimethylphenyl and 4-nitrophenyl rings, the single proton of the thiazole ring, the methyl groups, and the amide NH proton, each with distinctive chemical shifts and coupling patterns that reflect their specific chemical environments.
For the thiazole proton, a characteristic singlet would be expected around 7.0-7.5 ppm, while the aromatic protons from both phenyl rings would appear as complex multiplets in the 7.0-8.5 ppm region, with the protons adjacent to the electron-withdrawing nitro group showing downfield shifts. The methyl groups would typically appear as singlets in the 2.0-2.5 ppm region, with the ortho-methyl potentially showing a slightly different chemical shift compared to the para-methyl due to their different electronic environments. The amide NH proton would likely appear as a broad singlet in the downfield region (around 10-12 ppm), potentially showing temperature-dependent behavior due to hydrogen bonding effects.
Mass spectrometry provides another crucial analytical tool for confirming the molecular formula and structural features of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. The molecular ion peak would be expected at m/z 353, corresponding to the molecular weight of 353.4 g/mol. Fragmentation patterns would likely include characteristic losses of the nitro group (loss of 46 mass units), cleavage of the amide bond, and fragmentation of the thiazole ring, providing additional structural confirmation. High-resolution mass spectrometry would allow precise determination of the molecular formula through accurate mass measurement, providing additional confidence in structural assignment.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups present in the molecule. Specifically, the amide carbonyl (C=O) stretching vibration would typically appear around 1650-1700 cm-1, the N-H stretching around 3300-3400 cm-1, and the nitro group asymmetric and symmetric stretching vibrations around 1530-1550 cm-1 and 1350-1370 cm-1, respectively. Additional characteristic bands would include aromatic C=C stretching (around 1600 cm-1) and C-S stretching of the thiazole ring (around 700-800 cm-1). These spectral features collectively provide a fingerprint for the compound and confirm the presence of key functional groups.
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